2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile
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Overview
Description
2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylamino group, a nicotinonitrile core, and a dioxaborolan substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a nitrile source.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a halogenated nicotinonitrile derivative with benzylamine.
Attachment of the Dioxaborolan Group: The final step involves the borylation of the nicotinonitrile derivative using a boronic acid or ester under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The benzylamino and dioxaborolan groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The dioxaborolan group can participate in boron-mediated reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile
- 2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Uniqueness
2-(Benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both benzylamino and dioxaborolan groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H22BN3O2 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-(benzylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22BN3O2/c1-18(2)19(3,4)25-20(24-18)16-10-15(11-21)17(23-13-16)22-12-14-8-6-5-7-9-14/h5-10,13H,12H2,1-4H3,(H,22,23) |
InChI Key |
NDMQOKDUBYJFOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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